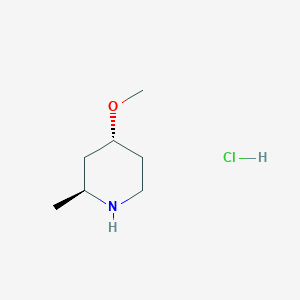

(2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride

説明

(2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2-methylpiperidine with methanol in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pressures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

化学反応の分析

Oxidation Reactions

The methoxy group (-OCH₃) at the 4-position undergoes selective oxidation. Potassium permanganate (KMnO₄) in acidic or neutral conditions converts the methoxy group to a ketone or aldehyde, depending on reaction control. For example:

This reaction is critical for introducing carbonyl functionalities, which are intermediates in drug synthesis.

Reduction Reactions

The piperidine ring can undergo hydrogenation to form saturated derivatives. Lithium aluminum hydride (LiAlH₄) reduces imine bonds or stabilizes intermediates during ring modifications:

Such reductions are pivotal for generating bioactive alcohols or amines.

Nucleophilic Substitution

The methoxy group acts as a leaving group in SN2 reactions. Sodium hydride (NaH) or alkyl halides facilitate substitution with nucleophiles like amines or thiols:

Steric hindrance from the 2-methyl group and stereoelectronic effects influence reaction rates and regioselectivity.

Elimination Reactions

Under basic conditions, elimination reactions yield α,β-unsaturated piperidines. For example, treatment with potassium tert-butoxide (t-BuOK) induces dehydrohalogenation:

These products serve as dienes in Diels-Alder reactions.

Stereochemical Influence on Reactivity

The (2S,4R) configuration significantly impacts reaction outcomes. Studies on analogous piperidines show that stereochemistry governs both synthetic and biological behavior . For instance:

| Entry | Substituent Position | IC₅₀ (μM) | Activity vs. Donepezil |

|---|---|---|---|

| 1 | 2S,4S (syn) | 1.01 | 24× more active |

| 2 | 2R,4S (anti) | 24.3 | Less active |

Data adapted from acetylcholinesterase inhibition studies .

The syn-2S,4S configuration enhances binding affinity due to optimal spatial alignment with enzyme pockets, whereas anti-2R,4S analogs show reduced activity .

Mechanistic Insights

The hydrochloride salt enhances solubility in polar solvents, facilitating protonation of the piperidine nitrogen. This increases electrophilicity at the methoxy group, making it more reactive toward nucleophiles. Stereochemical retention is observed in SN2 pathways due to the rigid chair conformation of the piperidine ring .

科学的研究の応用

Chemical Synthesis

Role as an Intermediate:

- (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride is frequently utilized as an intermediate in the synthesis of complex organic molecules. This includes the preparation of various substituted piperidine derivatives through oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds:

- The compound is distinguished from related piperidine derivatives due to the presence of both methoxy and methyl groups, which enhance its reactivity and solubility.

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-Methoxy-piperidine | Lacks the methyl group at position 2 | Less versatile in drug synthesis |

| 2-Methyl-piperidine | Lacks the methoxy group at position 4 | Limited chemical reactivity |

| Piperidine | Parent compound without substituents | Basic piperidine chemistry |

Biological Research

Potential Biological Activities:

- Research indicates that this compound may influence various cellular processes. Its interaction with molecular targets such as receptors or enzymes can modulate their activity, making it a candidate for further biological studies.

Case Studies:

- A study explored the use of piperidine derivatives in designing antiviral agents targeting HIV entry inhibitors. Variations of piperidine structures were synthesized to enhance antiviral potency, indicating the importance of structural modifications in achieving desired biological activities .

Medicinal Chemistry

Therapeutic Applications:

- The compound is under investigation for its potential therapeutic uses, particularly in developing new drugs aimed at treating various conditions. Its unique structure allows it to interact effectively with biological targets involved in disease processes.

Drug Development Insights:

- The synthesis of this compound has been linked to key intermediates in the production of pharmaceuticals such as anticoagulants and antitumor agents . For instance, it plays a role in synthesizing compounds that exhibit significant pharmacological activities.

Industrial Applications

Use in Agrochemicals and Dyes:

- Beyond its applications in medicinal chemistry, this compound finds utility in the production of agrochemicals and dyes. Its chemical properties allow for modifications that are beneficial in industrial applications.

作用機序

The mechanism of action of (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of these targets, leading to various biological effects.

類似化合物との比較

Similar Compounds

- (2S,4R)-4-Hydroxy-2-methylpiperidine hydrochloride

- (2S,4R)-4-Fluoro-2-methylpiperidine hydrochloride

- (2S,4R)-4-Amino-2-methylpiperidine hydrochloride

Uniqueness

What sets (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride apart from similar compounds is its methoxy group, which influences its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and alter its interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

生物活性

(2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound is a piperidine derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position. Its molecular formula is CHClNO, with a molecular weight of approximately 162.66 g/mol. The stereochemistry at the 2 and 4 positions is crucial for its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly through modulation of G protein-coupled receptors (GPCRs). The compound has shown affinity for several receptor subtypes, including:

- Muscarinic Acetylcholine Receptors : Activation of M3 receptors has been linked to cellular proliferation and resistance to apoptosis, suggesting a role in cancer progression .

- Opioid Receptors : Studies have explored the structure-activity relationship (SAR) of piperidine derivatives as opioid receptor ligands, indicating potential analgesic properties .

Antinociceptive Effects

The compound's interaction with opioid receptors suggests potential antinociceptive effects. Research on related piperidine compounds has indicated that they can modulate pain pathways effectively, providing a basis for further investigation into this compound's analgesic properties .

Case Study 1: Cancer Cell Proliferation

In vitro studies have shown that compounds similar to this compound can stimulate proliferation in colorectal cancer cells via M3 receptor activation. This highlights the need for careful evaluation of such compounds in cancer therapy contexts .

Case Study 2: Opioid Receptor Binding

A study investigating the binding affinity of piperidine analogs at opioid receptors found that certain modifications led to significant increases in selectivity and potency. These findings are relevant for developing new analgesics based on the piperidine scaffold .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 162.66 g/mol |

| Primary Biological Activity | Antiviral, Antinociceptive |

| Receptor Affinity | M3 Muscarinic Receptor |

| Related Therapeutic Applications | Cancer treatment, Pain management |

特性

IUPAC Name |

(2S,4R)-4-methoxy-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVHXBYZLIKKMN-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。